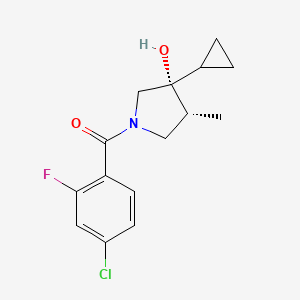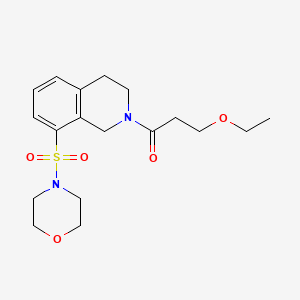
(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(1-phenyl-1H-tetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15387487 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrazole Chemistry in Amino Acid Derivatives
Tetrazole chemistry plays a significant role in the modification of amino acid derivatives, leading to novel compounds with potential applications in various fields. One example is the transformation of 4-amino-3-phenylbutanoic acid, an amino acid derivative, by introducing tetrazole-containing groups. This modification utilizes the amino and carboxy terminal groups of the molecule, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate. Such derivatives are synthesized through reactions involving triethyl orthoformate, sodium azide, and acetic acid, highlighting the versatility of tetrazole chemistry in creating novel bioactive molecules with potential therapeutic applications (Putis, Shuvalova, & Ostrovskii, 2008).
Tetrazole in Aldose Reductase Inhibitors
Tetrazole-containing compounds have been explored as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. A study involving the synthesis and in vitro testing of various phenylsulfonamide derivatives incorporating tetrazole and other bioisosteric groups revealed their potential as ARIs. These compounds demonstrated inhibitory activity at concentrations lower than 100 μM, with certain derivatives exhibiting submicromolar profiles. This research indicates the promise of tetrazole-containing compounds in the development of new treatments for long-term diabetic complications, also highlighting their potent antioxidant capabilities (Alexiou & Demopoulos, 2010).
Tetrazole in Heterocyclic Compound Synthesis
Tetrazole functionalities are instrumental in synthesizing heterocyclic compounds, such as pyrroles, through interactions with aziridines. The preparation of (1H-tetrazol-5-yl)-allenes and their subsequent reactions demonstrate the ability to form complex heterocyclic structures, including tetrasubstituted pyrroles and 4-methylenepyrrolidines, depending on the substituents and reaction conditions. This showcases the versatility of tetrazole derivatives in constructing diverse heterocyclic frameworks with potential pharmaceutical relevance (Cardoso, Henriques, Paixão, & Pinho e Melo, 2016).
Tetrazole in Metal-Organic Frameworks
Tetrazole-based carboxylic acids are key ligands in developing metal-organic frameworks (MOFs), which have wide-ranging applications from catalysis to gas storage. The synthesis of novel Mn(II)-MOFs using tetrazole-based carboxylic acids illustrates the role of these ligands in constructing functional materials with unique topologies and properties. This area of research highlights the intersection of inorganic and organic chemistry in creating innovative materials for various technological applications (Yang, Hou, Zhang, & Zhu, 2022).
特性
IUPAC Name |
(3S,4S)-1-(1-phenyltetrazol-5-yl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-6-11-9-19(10-13(11)14(21)22)15-16-17-18-20(15)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3,(H,21,22)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWQCTQVOQPUFW-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

